molecular formula C6H5N3O B1396701 Pyrazolo[1,5-a]pyrimidin-6-ol CAS No. 1580489-59-3

Pyrazolo[1,5-a]pyrimidin-6-ol

カタログ番号: B1396701
CAS番号: 1580489-59-3
分子量: 135.12 g/mol
InChIキー: HRTWUWCOINVHEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system with a hydroxyl group at the 6-position (CAS: 1580489-59-3) . Pyrazolo[1,5-a]pyrimidines are recognized for their versatility in medicinal chemistry, demonstrating anticancer, kinase inhibitory, and fluorescence properties depending on substituent patterns . The hydroxyl group at position 6 likely enhances polarity and hydrogen-bonding capacity, influencing bioavailability and target interactions.

特性

IUPAC Name

pyrazolo[1,5-a]pyrimidin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTWUWCOINVHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580489-59-3
Record name pyrazolo[1,5-a]pyrimidin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

科学的研究の応用

Medicinal Applications

1.1 Anticancer Activity

Pyrazolo[1,5-a]pyrimidin-6-ol derivatives have shown promising anticancer properties. Recent studies have highlighted their ability to inhibit cancer cell growth across various types of cancer, including breast cancer. For instance, a library of synthesized pyrazolo[1,5-a]pyrimidine-based glycohybrids was screened for anticancer activity against MDA-MB-231 (human breast cancer) cell lines using MTT assays. Although initial compounds showed limited growth inhibition, further modifications and the exploration of triazole-linked derivatives demonstrated enhanced anticancer effects, indicating the need for ongoing research into structure-activity relationships (SAR) to optimize these compounds for better efficacy .

1.2 Enzyme Inhibition

This compound has also been identified as a potent inhibitor of various enzymes relevant to cancer progression. Notably, compounds derived from this scaffold have exhibited significant inhibition of Tropomyosin Receptor Kinases (Trk), which are implicated in several cancers. The IC50 values for some derivatives were reported in the nanomolar range (e.g., 1.7 nM), showcasing their potential as targeted therapeutics .

Material Science Applications

2.1 Photophysical Properties

The unique photophysical properties of this compound derivatives make them suitable candidates for optical applications. Research has indicated that these compounds can function as effective fluorophores and lipid droplet biomarkers in cellular imaging studies. Their ability to form crystals with distinct conformational characteristics opens avenues for their use in advanced materials science applications .

Synthesis and Structure-Activity Relationships

The synthesis of this compound derivatives has evolved significantly over recent years. Various synthetic methodologies have been developed, including microwave-assisted copper-catalyzed approaches, which allow for efficient production of diverse derivatives with high yields . Understanding the SAR is crucial for enhancing the biological activities of these compounds; modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core can lead to improved potency and selectivity against targeted enzymes or cancer cells .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityInvestigated triazole-linked pyrazolo[1,5-a]pyrimidines; showed enhanced activity against MDA-MB-231 cells .
Study 2Enzyme InhibitionIdentified compounds with IC50 values as low as 1.7 nM against TrkA; highlights potential therapeutic applications .
Study 3Material ScienceDemonstrated the use of pyrazolo[1,5-a]pyrimidines as fluorophores in cellular imaging; effective biomarkers for lipid droplets .

類似化合物との比較

Table 1: Anticancer Activity of Selected Derivatives

Compound Substituent(s) Target Cell Line IC₅₀/Activity Reference
6m 3,4,5-Trimethoxy phenyl Various cancers <1 µM
7c Thiazole hybrid HEPG2-1 2.70 ± 0.28 µM

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are potent kinase inhibitors. For example:

  • TTK Inhibitors : Derivatives synthesized via Suzuki–Miyaura coupling (compounds 7–24) showed comparable potency to pyrazolotriazines but with superior oral bioavailability. X-ray crystallography revealed a 1(1)/2 inhibition mechanism, where polar moieties in hydrophobic regions optimize binding .
  • CDK2 Inhibitors : These compounds mimic ATP, competing for the ATP-binding pocket. Substitutions at the 3-position (e.g., aryl groups) enhance selectivity, as seen in compound 15, which exhibited a 200-fold increase in PDE4 inhibition after cyclization of the primary amide .

Fluorescence Properties

Structural modifications significantly impact optical properties:

  • Compounds 86 and 87 (Ghotekar et al., 2009): 86 (aryl-substituted): λabs = 267–296 nm; λem = 304–332 nm. 87 (C7-amino substituted): λabs = 336–360 nm; λem = 393–414 nm. The amino group at C7 extends conjugation, red-shifting absorption and emission .

Table 2: Optical Properties of Fluorescent Derivatives

Compound Substituent λabs (nm) λem (nm) Reference
86 Aryl at C7 267–296 304–332
87 Amino at C7 336–360 393–414

Structural Isomerism

Pyrazolo[1,5-a]pyrimidin-6-ol differs from isomers like pyrazolo[3,4-d]pyrimidine and pyrazolo[5,1-c]pyrimidine in nitrogen arrangement, affecting reactivity and bioactivity. For instance:

  • Pyrazolo[3,4-d]pyrimidines : Often used in anti-inflammatory agents (e.g., compound 10a, ) due to enhanced hydrogen bonding with COX-2 .
  • Pyrazolo[5,1-c]triazines : Exhibit distinct electronic profiles, reducing kinase affinity compared to pyrazolo[1,5-a]pyrimidines .

Key Structural Insights and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., -F) improve metabolic stability, while bulky substituents (e.g., trimethoxy phenyl) enhance target binding .
  • Synthetic Flexibility : Cascade cyclization and Suzuki–Miyaura coupling enable diverse functionalization (e.g., 3-aryl, 5-halogen groups), critical for optimizing pharmacokinetics .

生物活性

Pyrazolo[1,5-a]pyrimidin-6-ol is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and recent research findings.

Overview of Biological Activity

This compound derivatives have been identified as potent inhibitors of various kinases, including Pim-1 and Flt-3, which are critical in regulating cell growth and survival. The inhibition of these kinases can lead to reduced proliferation of cancer cells, making these compounds promising candidates for anticancer therapies.

Key Mechanisms

  • Kinase Inhibition : this compound compounds have shown strong inhibitory activity against Pim-1 and Flt-3 kinases. For instance, a study reported that selected derivatives exhibited submicromolar potency in inhibiting the phosphorylation of BAD protein, a known substrate of Pim-1, indicating their potential to induce apoptosis in cancer cells .
  • Dual Inhibition Potential : Recent findings suggest that certain derivatives can simultaneously inhibit multiple targets. For example, compounds were developed that demonstrated dual inhibitory activity against CDK2 and TRKA kinases, with IC50 values as low as 0.09 µM . This multi-target approach may enhance their therapeutic efficacy.
  • Antiproliferative Effects : A comprehensive assessment across 60 different cancer cell lines revealed that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antiproliferative activity. One compound achieved a mean growth inhibition (GI%) of 43.9% across various carcinoma types .

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its chemical structure. Modifications at specific positions on the pyrimidine core can significantly alter the compound's potency and selectivity.

CompoundPositionModificationActivity
1C(2)BenzimidazoleModerate PI3Kδ inhibitor
2C(5)IndoleSelective PI3Kδ inhibitor
3C(7)Triazole LinkageEnhanced anticancer activity

The presence of specific substituents has been shown to enhance selectivity for particular kinases while minimizing off-target effects .

Case Study 1: Pim-1 Inhibition

In a study focused on the development of pyrazolo[1,5-a]pyrimidine derivatives as Pim-1 inhibitors, it was found that compound 11b exhibited over 98% inhibition at a concentration of 1 µM against Pim-1 while maintaining a favorable selectivity profile against other oncogenic kinases . This compound's ability to inhibit colony formation in clonogenic assays further supports its potential as an effective anticancer agent.

Case Study 2: Dual CDK2/TRKA Inhibitors

Another research effort highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that act as dual inhibitors for CDK2 and TRKA. Compounds like 6t showed IC50 values comparable to established inhibitors, indicating their potential utility in treating cancers driven by these pathways .

Q & A

Q. What are the common synthetic routes for preparing Pyrazolo[1,5-a]pyrimidin-6-ol derivatives?

this compound derivatives are typically synthesized via cyclocondensation reactions. For example, β-enaminones react with 3-methyl-1H-pyrazol-5-amine under reflux conditions in polar aprotic solvents like DMF or pyridine to yield substituted products. Key steps include nucleophilic substitution and regioselective functionalization at positions 3, 6, and 6. Optimization of reaction time (e.g., 5–6 hours) and temperature (e.g., 80–100°C) improves yields (62–70%) . Elemental analysis, NMR (¹H/¹³C), and HRMS are critical for verifying purity and structure .

Q. How are structural and purity characteristics validated for this compound compounds?

Characterization involves:

  • Elemental analysis : Confirms molecular formulas (e.g., C₁₃H₁₁N₅O with calculated C: 61.65%, H: 4.38%, N: 27.65%) .
  • Spectroscopy : ¹H NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and substituents like methyl groups (δ 2.3–2.5 ppm). ¹³C NMR identifies carbonyl carbons (δ 160–170 ppm) .
  • Mass spectrometry : HRMS validates molecular ions (e.g., [M+H]⁺ at m/z 254.1042) .
  • X-ray crystallography : Resolves regiochemical ambiguities in cases of tautomeric equilibria .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized in combinatorial libraries of this compound derivatives?

Strategies include:

  • Activated ester intermediates : Use of p-nitrophenyl esters to facilitate coupling reactions while scavenging leaving groups (e.g., p-nitrophenol) improves purity .
  • Scavenging reagents : Employ polymer-supported reagents to remove excess reactants (e.g., amines, acids) without column chromatography .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and enhances regioselectivity in multi-component reactions .

Q. How do substituent effects at position 7 influence biological activity?

Substituents at position 7 modulate electronic and steric properties:

  • Electron-withdrawing groups (EWGs) : Enhance fluorescence quantum yields (e.g., nitro groups increase Φ from 0.19 to 0.51) by restricting rotational freedom .
  • Bulkier groups : Improve kinase inhibition (e.g., B-Raf IC₅₀ < 10 nM for 3-hydroxyphenyl-tropane derivatives) by occupying hydrophobic pockets .
  • Antitumor activity : Pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives with p-tolylazo groups show IC₅₀ values of 2.70 µM against HEPG2 liver carcinoma cells .

Q. How should contradictory bioactivity data be analyzed across structural analogs?

Contradictions often arise from:

  • Solubility differences : Poor aqueous solubility of hydrophobic analogs (e.g., logP > 3) may understate in vitro potency. Use DMSO stock solutions with <1% final concentration .
  • Assay variability : Validate IC₅₀ values across multiple cell lines (e.g., HEPG2 vs. MCF7) and replicate experiments (n ≥ 3) .
  • Metabolic stability : Hepatic microsome studies (e.g., human/rat) identify rapid degradation of ester-containing derivatives, necessitating prodrug strategies .

Methodological Considerations

Q. What computational tools predict the electronic properties of this compound fluorophores?

  • DFT calculations : B3LYP/6-31G(d) models correlate HOMO-LUMO gaps (4.2–4.8 eV) with experimental absorption maxima (λₐᵦₛ 350–420 nm) .
  • Molecular dynamics : Simulate substituent effects on dihedral angles (34–64°) to optimize fluorescence resonance energy transfer (FRET) efficiency .

Q. How are regiochemical outcomes controlled in functionalization reactions?

  • Directing groups : Use of amino or hydroxy groups at position 6 directs electrophilic substitution to position 7 .
  • Protection-deprotection : Boc-protected amines enable selective alkylation at position 3 before deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-6-ol
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidin-6-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。